molecular formula C20H17N5O2 B6112791 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone

3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone

Cat. No.: B6112791
M. Wt: 359.4 g/mol
InChI Key: VKUUCIFENFOPOU-CIAFOILYSA-N
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Description

3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a pyrazole moiety. The presence of both quinazolinone and pyrazole rings in its structure makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone typically involves multi-step reactions. One common method starts with the preparation of the pyrazole derivative, followed by its condensation with a quinazolinone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as ammonium acetate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial production of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrazole ring can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinazolinone core is known to interact with kinases, while the pyrazole moiety can interact with various other proteins, leading to a cascade of cellular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone apart is its dual functionality, combining the properties of both quinazolinone and pyrazole rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-methyl-3-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-17(20(27)25(23-13)15-8-4-3-5-9-15)12-21-24-14(2)22-18-11-7-6-10-16(18)19(24)26/h3-12,23H,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUUCIFENFOPOU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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